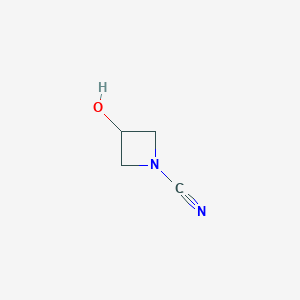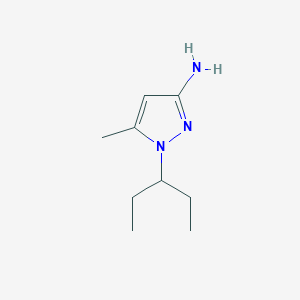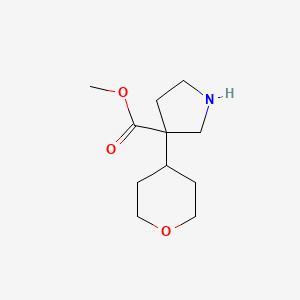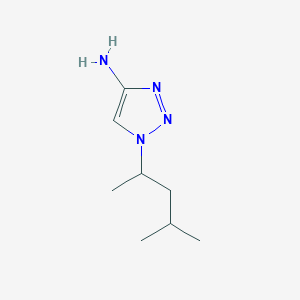
3-Hydroxyazetidine-1-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxyazetidine-1-carbonitrile is a heterocyclic compound that features a four-membered azetidine ring with a hydroxyl group and a nitrile group attached.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the primary methods for synthesizing 3-Hydroxyazetidine-1-carbonitrile involves the photochemical flow synthesis. This method utilizes a Norrish-Yang cyclization reaction, which involves the photochemical excitation of an acyclic 2-amino ketone precursor. The process is highly reproducible and can be scaled up for industrial production .
Industrial Production Methods
In industrial settings, the synthesis of this compound can be achieved through a continuous flow process, which allows for the efficient production of the compound on a multi-gram scale. This method ensures high yields and purity, making it suitable for large-scale applications .
Chemical Reactions Analysis
Types of Reactions
3-Hydroxyazetidine-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitrile group can be reduced to form primary amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are commonly used.
Substitution: Nucleophiles such as halides, amines, and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted azetidine derivatives.
Scientific Research Applications
3-Hydroxyazetidine-1-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Hydroxyazetidine-1-carbonitrile involves its interaction with various molecular targets and pathways. The hydroxyl and nitrile groups allow the compound to form hydrogen bonds and other interactions with biological molecules, potentially leading to its bioactivity. The exact molecular targets and pathways are still under investigation, but the compound’s unique structure suggests it may interact with enzymes and receptors involved in key biological processes .
Comparison with Similar Compounds
Similar Compounds
3-Hydroxyazetidine-3-carbonitrile: Similar structure but with different substitution patterns.
3-Hydroxyazetidine-3-carboxamide: Contains a carboxamide group instead of a nitrile group.
3-Hydroxyazetidine-3-carboxylic acid: Contains a carboxylic acid group instead of a nitrile group.
Uniqueness
3-Hydroxyazetidine-1-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
367906-68-1 |
|---|---|
Molecular Formula |
C4H6N2O |
Molecular Weight |
98.10 g/mol |
IUPAC Name |
3-hydroxyazetidine-1-carbonitrile |
InChI |
InChI=1S/C4H6N2O/c5-3-6-1-4(7)2-6/h4,7H,1-2H2 |
InChI Key |
VIAULTBEPNVQAG-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1C#N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![5-Bromo-1-[2-(1H-pyrazol-1-yl)ethyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13317616.png)










